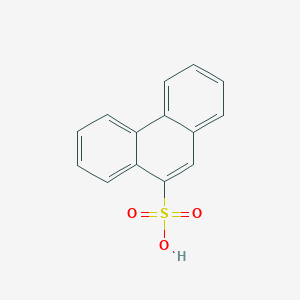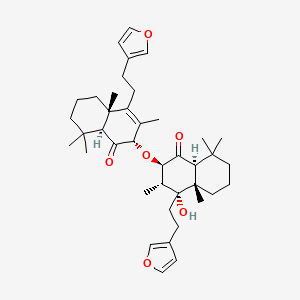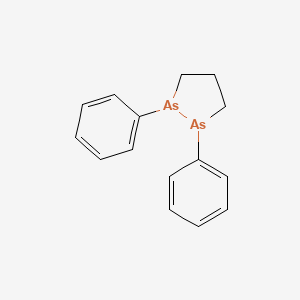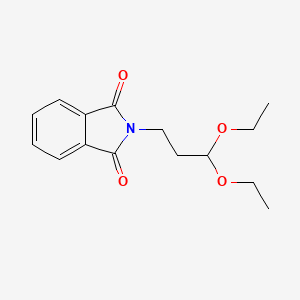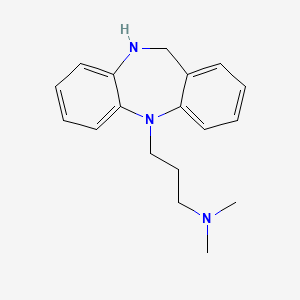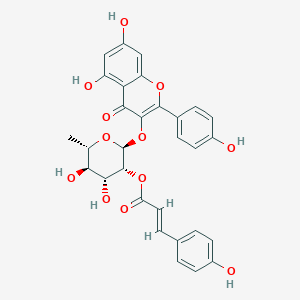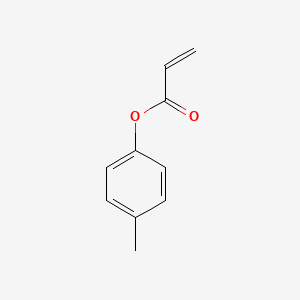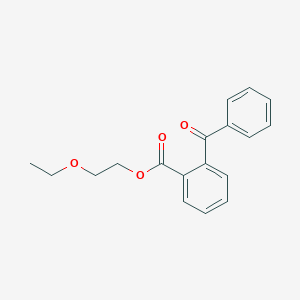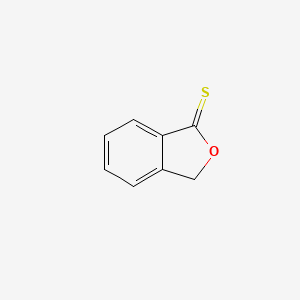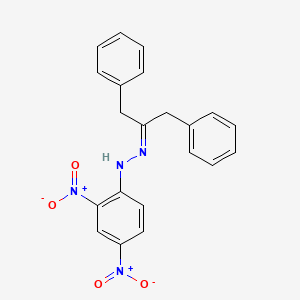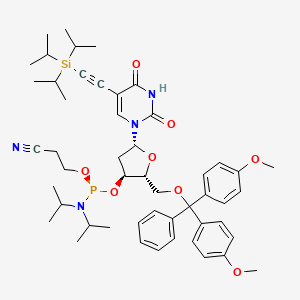
TIPS-5-Ethynyl-dU-CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup . The compound is typically synthesized in powder form and stored at -20°C to maintain its stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
TIPS-5-Ethynyl-dU-CEP primarily undergoes click chemistry reactions. This involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the alkyne group of this compound reacts with azide-functionalized moieties .
Common Reagents and Conditions
The common reagents used in these reactions include copper catalysts and azide-functionalized compounds such as fluorescent dye azides and azido amino acids. The reactions are typically carried out under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions are highly modified oligonucleotides with multiple modifications. These products are free from side products, ensuring high purity and efficiency in subsequent applications .
Wissenschaftliche Forschungsanwendungen
TIPS-5-Ethynyl-dU-CEP has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of TIPS-5-Ethynyl-dU-CEP involves the introduction of click handles into oligonucleotides. This is achieved through the copper-catalyzed click reaction, which facilitates the efficient conjugation of the oligonucleotide with azide-functionalized moieties. The TIPS protecting group ensures the stability of the compound during synthesis and workup, preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-dU-CEP: Unlike TIPS-5-Ethynyl-dU-CEP, this compound does not have the TIPS protecting group, making it more prone to side reactions during synthesis.
C8-Alkyne-dU-CEP: Another alkyne-functionalized phosphoramidite used in oligonucleotide synthesis.
Uniqueness
This compound stands out due to its TIPS protecting group, which allows for side product-free synthesis of highly modified oligonucleotides. This feature makes it particularly valuable for applications requiring high purity and efficiency .
Eigenschaften
Molekularformel |
C50H67N4O8PSi |
|---|---|
Molekulargewicht |
911.1 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1 |
InChI-Schlüssel |
CCVQXLLQYFTKGP-KXCQJKADSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


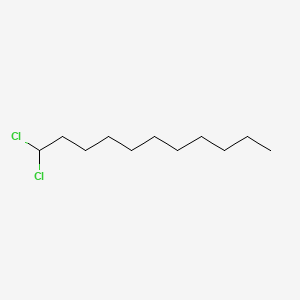
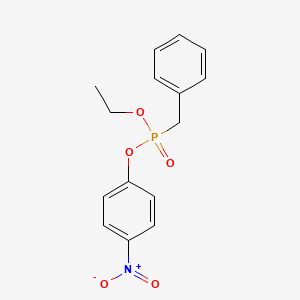
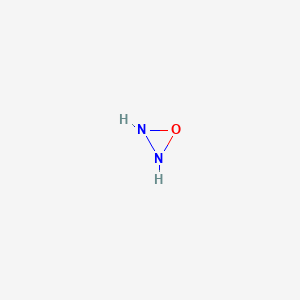
![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)
